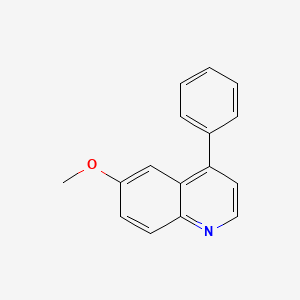

4-Phenyl-6-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-18-13-7-8-16-15(11-13)14(9-10-17-16)12-5-3-2-4-6-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQFONREMHZAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492779 | |

| Record name | 6-Methoxy-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46870-92-2 | |

| Record name | 6-Methoxy-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 4 Phenyl 6 Methoxyquinoline

Oxidation Reactions of the Quinoline (B57606) Core

The oxidation of quinoline and its derivatives can proceed via several pathways, primarily targeting the nitrogen atom of the pyridine (B92270) ring or leading to the cleavage of the carbocyclic or heterocyclic ring under more forceful conditions.

Formation of N-Oxides

The nitrogen atom in the quinoline ring is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is typically achieved using various oxidizing agents. Common reagents for this purpose include hydrogen peroxide, often in the presence of a carboxylic acid like acetic acid, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). biosynce.com The lone pair of electrons on the nitrogen atom nucleophilically attacks the oxidant, resulting in the formation of the N-O bond. biosynce.com

For quinoline itself, the reaction with hydrogen peroxide or peracids readily yields quinoline N-oxide. biosynce.com While specific studies on 4-phenyl-6-methoxyquinoline are not extensively detailed in the provided search results, the general reactivity of quinolines suggests that it would undergo a similar transformation to yield this compound N-oxide. The presence of the electron-donating methoxy (B1213986) group may enhance the nucleophilicity of the nitrogen atom, potentially facilitating the N-oxidation process.

| Reactant | Oxidizing Agent | Product |

| Quinoline | Hydrogen Peroxide / Peroxy acids | Quinoline N-oxide |

This table is based on the general oxidation reaction of quinoline and is expected to be applicable to this compound.

Other Oxidative Pathways

Under more vigorous oxidation conditions, the quinoline ring system can undergo cleavage. Strong oxidizing agents like potassium permanganate (B83412) or ozone can lead to the degradation of the benzene (B151609) or pyridine ring. biosynce.comvedantu.com For instance, the ozonolysis of quinoline has been shown to initially attack the benzene ring. knaw.nl Oxidation of quinoline with potassium permanganate can yield quinolinic acid (pyridine-2,3-dicarboxylic acid). wikipedia.org

In the context of substituted quinolines, the nature and position of the substituents can influence the outcome of the oxidation. While no specific examples of oxidative cleavage for this compound were found, it is plausible that under harsh oxidative stress, degradation of either the phenyl-substituted pyridine ring or the methoxy-substituted benzene ring could occur.

Reduction Reactions

The reduction of the quinoline ring system can lead to the formation of dihydro- and tetrahydroquinoline derivatives, which are important scaffolds in many biologically active compounds.

Tetrahydroquinoline Derivatives

The complete reduction of the pyridine ring of the quinoline nucleus results in the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. Catalytic hydrogenation is a common and effective method for this transformation. mdpi.com Catalysts such as palladium on carbon (Pd/C) are often used under a hydrogen atmosphere to achieve the selective reduction of the heterocyclic ring. mdpi.com

A study on the synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines utilizes 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) as a starting material, indicating that the reduction of a 6-methoxyquinoline (B18371) precursor is a feasible process. mdpi.com Another relevant synthesis involves the formation of a cis-2,4-diaryl-r-3-methyl-1,2,3,4-tetrahydroquinoline, which is then oxidized to the corresponding quinoline. vedantu.com This suggests that the reverse reaction, the reduction of a 2,4-diarylquinoline, is a viable synthetic route.

| Starting Material | Reagent/Catalyst | Product |

| Quinolines | Pd/C, H₂ | 1,2,3,4-Tetrahydroquinolines |

| 6-Methoxyquinoline (presumed) | (Not specified) | 6-Methoxy-1,2,3,4-tetrahydroquinoline |

This table illustrates general reduction methods for quinolines and a specific example of a reduced 6-methoxyquinoline derivative.

The Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with a proton source, is a powerful method for the reduction of aromatic rings to 1,4-cyclohexadienes. wikipedia.orgacs.org While its specific application to this compound is not documented in the provided results, it represents a potential, albeit likely non-selective, method for the reduction of one or both aromatic rings of the quinoline system.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of quinoline, the benzene ring (carbocycle) is more susceptible to electrophilic attack than the pyridine ring, which is deactivated by the electronegative nitrogen atom. knaw.nl Substitution typically occurs at positions 5 and 8, as the cationic intermediates formed by attack at these positions are more stable. knaw.nl

For this compound, the presence of the electron-donating methoxy group at position 6 is expected to activate the benzene ring towards electrophilic substitution. Methoxy groups are ortho- and para-directing. Therefore, incoming electrophiles would be directed to positions 5 and 7. The steric hindrance from the adjacent phenyl group at position 4 might influence the regioselectivity, potentially favoring substitution at position 5 over position 7. However, without specific experimental data for this compound, the precise outcome of electrophilic aromatic substitution reactions remains speculative. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. vedantu.com

| Reaction Type | General Reagents | Expected Substitution Positions on Quinoline | Expected Influence of 6-Methoxy Group |

| Nitration | HNO₃, H₂SO₄ | 5 and 8 | Activation, directing to 5 and 7 |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 5 and 8 | Activation, directing to 5 and 7 |

| Sulfonation | SO₃, H₂SO₄ | 5 and 8 | Activation, directing to 5 and 7 |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally difficult on deactivated rings | Activation may facilitate reaction at 5 and 7 |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Generally difficult on deactivated rings | Activation may facilitate reaction at 5 and 7 |

This table summarizes general electrophilic aromatic substitution reactions and predicts the directing effects on the this compound scaffold based on established principles.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitutions, SNAr reactions are favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. chemistrysteps.comlibretexts.org

The quinoline ring system is inherently electron-deficient, which can make it susceptible to nucleophilic attack. However, in the case of this compound, the molecule lacks a conventional leaving group (like a halide) and strong activating groups in the appropriate positions. The 6-methoxy group is an electron-donating group, which further deactivates the carbocyclic part of the quinoline ring towards nucleophilic attack.

Direct SNAr reactions on the unsubstituted carbon atoms of this compound are generally not feasible under standard conditions. For such reactions to occur, the quinoline ring would typically need to be modified first, for instance, by introducing a good leaving group (e.g., a halogen) at a position activated by a potent electron-withdrawing group (e.g., a nitro group). The reaction generally proceeds via an addition-elimination mechanism. chemistrysteps.comnih.gov

Hypothetical SNAr Scenarios:

To illustrate the potential for SNAr on a modified this compound scaffold, consider the following hypothetical examples where 'L' is a leaving group (e.g., Cl, Br) and 'EWG' is an electron-withdrawing group (e.g., NO₂).

| Starting Material | Nucleophile (Nu) | Expected Product | Reaction Conditions |

| 5-Nitro-6-chloro-4-phenylquinoline | NaOMe | 6-Methoxy-5-nitro-4-phenylquinoline | Heat in methanol |

| 7-Nitro-8-chloro-4-phenyl-6-methoxyquinoline | NH₃ | 8-Amino-4-phenyl-6-methoxy-7-nitroquinoline | High pressure, heat |

| 2-Chloro-4-phenyl-6-methoxyquinoline (via oxidation to N-oxide, then chlorination) | NaSH | This compound-2-thiol | Heat in a polar aprotic solvent (e.g., DMF) |

This table is illustrative and based on general principles of nucleophilic aromatic substitution on quinoline systems.

Functional Group Interconversions on the Phenyl and Methoxy Moieties

Functional group interconversions (FGIs) are essential transformations in organic synthesis that convert one functional group into another. docsity.comimperial.ac.uk For this compound, the methoxy and phenyl groups are prime targets for such modifications, allowing for the synthesis of diverse analogues with potentially different physicochemical and biological properties.

Interconversions of the 6-Methoxy Group:

The primary FGI for an aryl methoxy group is demethylation to yield a phenol. wikipedia.org This transformation is valuable as the resulting hydroxyl group can serve as a handle for further derivatization (e.g., etherification, esterification).

Common reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr₃), strong protic acids like hydrobromic acid (HBr), or nucleophilic reagents like thiolates. wikipedia.orgresearchgate.net Enzymatic methods, utilizing enzymes such as cytochrome P450 or specific O-demethylases, also represent a green alternative for this transformation. nih.govnih.gov

| Reaction Type | Reagent(s) | Product | Key Features |

| Demethylation | Boron tribromide (BBr₃) | 4-Phenylquinolin-6-ol | Highly effective but can be harsh; requires anhydrous conditions. |

| Demethylation | Pyridinium hydrochloride or HBr | 4-Phenylquinolin-6-ol | Requires high temperatures; classic method. wikipedia.org |

| Demethylation | Trimethylsilyl iodide (TMSI) | 4-Phenylquinolin-6-ol | Milder conditions compared to BBr₃. researchgate.net |

| Demethylation | Sodium or lithium thiolates (e.g., EtSNa) | 4-Phenylquinolin-6-ol | Nucleophilic cleavage of the methyl-oxygen bond. |

Interconversions on the 4-Phenyl Group:

The phenyl group at the C4 position is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The directing effect of the quinolinyl substituent will influence the position of substitution (ortho, meta, or para) on the phenyl ring. The quinolinyl group is generally considered electron-withdrawing and deactivating, which would direct incoming electrophiles primarily to the meta-position of the phenyl ring. However, protonation of the quinoline nitrogen under acidic conditions would enhance this deactivating effect.

Conversely, some studies suggest that a C4-quinolinyl substituent can direct ortho and para, making the precise outcome dependent on the specific reaction conditions and the nature of the electrophile. For the purpose of this discussion, typical electrophilic aromatic substitutions are considered.

| Reaction Type | Reagent(s) | Expected Major Product(s) (Illustrative) |

| Nitration | HNO₃ / H₂SO₄ | 4-(3-Nitrophenyl)-6-methoxyquinoline |

| Halogenation (Bromination) | Br₂ / FeBr₃ | 4-(3-Bromophenyl)-6-methoxyquinoline |

| Sulfonation | Fuming H₂SO₄ | 4-(3-Sulfophenyl)-6-methoxyquinoline |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-(3-Acylphenyl)-6-methoxyquinoline |

| Friedel-Crafts Alkylation | RCl / AlCl₃ | 4-(3-Alkylphenyl)-6-methoxyquinoline (potential for polyalkylation) |

This table presents expected outcomes based on the general principles of electrophilic aromatic substitution.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete assignment of all proton and carbon signals for 4-Phenyl-6-methoxyquinoline has been achieved.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz instrument, reveals distinct signals corresponding to the aromatic protons of the quinoline (B57606) and phenyl rings, as well as the methoxy (B1213986) group protons. rsc.org The downfield region of the spectrum is characteristic of protons attached to sp²-hybridized carbons.

The proton assignments are as follows: a doublet at 8.77 ppm is attributed to the H2 proton of the quinoline ring, showing a coupling constant (J) of 4.5 Hz due to its interaction with H3. rsc.org The H8 proton resonates as a doublet at 8.07 ppm (J = 9.2 Hz). rsc.org The protons of the unsubstituted phenyl ring appear as a multiplet between 7.56 and 7.43 ppm. rsc.org The remaining quinoline protons, H3, H7, and H5, are observed at 7.24 ppm (doublet, J = 4.5 Hz), 7.38 ppm (doublet of doublets, J = 9.2, 2.8 Hz), and 7.11 ppm (doublet, J = 2.8 Hz), respectively. rsc.org A sharp singlet at 3.84 ppm, integrating to three protons, confirms the presence of the methoxy (-OCH₃) group. rsc.org

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 8.77 | d | 4.5 | 1H | H2 |

| 8.07 | d | 9.2 | 1H | H8 |

| 7.56-7.49 | m | - | 3H | Phenyl H |

| 7.48-7.43 | m | - | 2H | Phenyl H |

| 7.38 | dd | 9.2, 2.8 | 1H | H7 |

| 7.24 | d | 4.5 | 1H | H3 |

| 7.11 | d | 2.8 | 1H | H5 |

d = doublet, dd = doublet of doublets, m = multiplet, s = singlet

The ¹³C NMR spectrum, recorded at 125 MHz in CDCl₃, displays a total of 14 distinct signals, which accounts for all the unique carbon atoms in the molecule, confirming its asymmetric nature. rsc.org The chemical shifts are indicative of the electronic environment of each carbon atom.

The signals for the quaternary carbons appear at 157.8 (C6), 147.5 (C4), 147.1 (C8a), 144.7 (C4a), and 138.2 (C1' of the phenyl ring) ppm. rsc.org The methoxy carbon gives a characteristic signal in the upfield region at 55.4 ppm. rsc.org The remaining signals correspond to the CH carbons of the aromatic systems. rsc.org

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment allows for the differentiation of carbon signals based on the number of attached protons. In the case of this compound, which lacks any methylene (B1212753) (CH₂) groups, a DEPT-135 spectrum would show only positive signals for all methine (CH) and methyl (CH₃) carbons. The quaternary carbons would be absent from the spectrum. This analysis confirms the presence of nine CH groups (eight aromatic and one quinoline) and one CH₃ group (methoxy).

Table 2: ¹³C NMR and Predicted DEPT-135 Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Carbon Type | Predicted DEPT-135 Signal | Assignment |

|---|---|---|---|

| 157.8 | Quaternary | Absent | C6 |

| 147.5 | Quaternary | Absent | C4 |

| 147.1 | Quaternary | Absent | C8a |

| 144.7 | Quaternary | Absent | C4a |

| 138.2 | Quaternary | Absent | C1' |

| 131.2 | CH | Positive | C8 |

| 129.5 | CH | Positive | Phenyl CH |

| 129.0 | CH | Positive | Phenyl CH |

| 128.8 | CH | Positive | Phenyl CH |

| 127.5 | CH | Positive | C7 |

| 121.6 | CH | Positive | C3 |

| 121.5 | CH | Positive | C2 |

| 103.5 | CH | Positive | C5 |

While experimental 2D NMR spectra for this specific compound are not widely published, the expected correlations can be reliably predicted from the assigned 1D spectra.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. For this compound, an HMQC or HSQC spectrum would show a cross-peak correlating the methoxy protons (δ 3.84) with the methoxy carbon (δ 55.4). Similarly, each aromatic proton signal would exhibit a cross-peak to its corresponding carbon signal (e.g., H2 at δ 8.77 with C2 at δ 121.5; H8 at δ 8.07 with C8 at δ 131.2).

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. The COSY spectrum would display cross-peaks between adjacent protons. Key expected correlations include those between H2 (δ 8.77) and H3 (δ 7.24) on the pyridine (B92270) ring of the quinoline system, and between H7 (δ 7.38) and H8 (δ 8.07) on the benzene (B151609) portion. The doublet of doublets pattern for H7 would be confirmed by its correlation to both H8 and H5.

Vibrational Spectroscopy

The FT-IR spectrum of a 4-aryl-6-methoxyquinoline derivative reveals several characteristic absorption bands that confirm the presence of its key structural features. mdpi.com The high-wavenumber region typically shows bands corresponding to C-H stretching vibrations. Aromatic C-H stretching is expected around 3077 cm⁻¹. mdpi.com The aliphatic C-H stretching of the methoxy group is anticipated near 2959 cm⁻¹. mdpi.com

The fingerprint region contains vibrations characteristic of the quinoline and phenyl rings. The C=N stretching vibration of the quinoline ring gives rise to a distinct band around 1619 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations from both the quinoline and phenyl rings are observed in the 1560-1480 cm⁻¹ range. mdpi.com A strong band corresponding to the C-O stretching of the aryl ether linkage of the methoxy group is typically found around 1253 cm⁻¹. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for 4-Aryl-6-methoxyquinoline Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3077 | C-H Stretch | Aromatic |

| ~2959 | C-H Stretch | Aliphatic (-OCH₃) |

| ~1619 | C=N Stretch | Quinoline Ring |

| 1560-1480 | C=C Stretch | Aromatic Rings |

Raman spectroscopy serves as a complementary technique to FT-IR. While no specific experimental Raman spectrum for this compound is available in the literature, the expected signals can be inferred from its structure. Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations.

Strong Raman signals are expected for the aromatic ring breathing and stretching modes of both the quinoline and phenyl moieties, typically appearing in the 1600-1300 cm⁻¹ and around 1000 cm⁻¹ regions. acs.org These symmetric vibrations are often weak or silent in the IR spectrum. The C-H stretching vibrations, both aromatic and aliphatic, would also be present but are generally weaker than in the IR spectrum. The symmetric stretching of the C-O-C bond of the methoxy group may also be Raman active. The complementary nature of FT-IR and Raman spectroscopy thus provides a more complete picture of the vibrational characteristics of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic and heterocyclic compounds like this compound, the most significant transitions are typically π–π* transitions originating from the conjugated system.

While specific experimental absorption maxima (λmax) for this compound are not extensively documented in publicly available literature, the electronic absorption spectra of structurally related 4-alkoxy-2-arylquinoline derivatives have been studied. These compounds typically exhibit intense absorption bands in the UV region, generally between 310–390 nm. nih.gov These absorptions are attributed to π–π* transitions within the conjugated quinoline ring system. The presence of the 2-aryl group can introduce charge transfer characteristics to the electronic transitions. nih.gov It is anticipated that this compound would display a similar absorption profile, characterized by strong absorbance in the UVA range.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Property | Expected Value/Characteristic |

|---|---|

| Absorption Maxima (λmax) | Expected in the 310–390 nm range |

| Molar Absorptivity (ε) | High, typical for π–π* transitions |

Note: This table is based on data from analogous compounds, as specific experimental data for this compound is not available in the reviewed sources.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic structure of the excited states of a molecule and the pathways by which it returns to the ground state.

The fluorescence properties of this compound are not specifically detailed in the available literature. However, studies on similar 2-aryl-4-methoxyquinoline derivatives indicate that these compounds can be fluorescent. nih.gov The emission wavelength and quantum yield are highly dependent on the molecular structure and the nature of the substituents on the quinoline and aryl rings. nih.gov For a molecule like this compound, excitation of the π–π* absorption bands would be expected to lead to fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The efficiency of this emission (quantum yield) would be influenced by various non-radiative decay pathways, such as internal conversion and intersystem crossing.

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light, providing the fluorescence lifetime (τ). This parameter is crucial for understanding the dynamics of the excited state. No experimental fluorescence lifetime data for this compound has been found in the surveyed literature. For related aromatic systems, lifetimes can range from picoseconds to nanoseconds, reflecting the rates of both radiative (fluorescence) and non-radiative decay processes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound, HRMS data has been reported. Using electrospray ionization (ESI), a common soft ionization technique, the compound is typically observed as the protonated molecule [M+H]+. The experimentally determined mass is then compared to the calculated mass for the expected formula to confirm its identity.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Found m/z | Technique |

|---|

This data confirms the elemental composition of the protonated molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. When subjected to a high-energy electron beam (typically 70 eV), this compound undergoes ionization to form a molecular ion (M•+), which can then decompose into various smaller, charged fragments. uni-saarland.de The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

For this compound, the aromatic quinoline and phenyl rings confer significant stability. Consequently, the molecular ion peak (M•+) at m/z 235 is expected to be prominent. nih.gov The fragmentation pathways are dictated by the structure's functional groups, primarily the methoxy substituent and the quinoline ring system.

Key Fragmentation Pathways:

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the cleavage of the O–CH₃ bond, leading to the loss of a methyl radical (•CH₃). This results in a highly stable resonance-stabilized cation at m/z 220.

Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo further rearrangement and lose a molecule of carbon monoxide, yielding a fragment at m/z 192.

Loss of Hydrogen Cyanide (HCN): The quinoline ring itself can fragment through the characteristic loss of a neutral HCN molecule, a common pathway for nitrogen-containing heterocyclic compounds. This would lead to a fragment ion at m/z 208.

The anticipated fragmentation data is summarized in the table below.

| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 235 | [C₁₆H₁₃NO]•+ | Molecular Ion (M•+) |

| 220 | [M - CH₃]+ | Loss of a methyl radical from the methoxy group |

| 208 | [M - HCN]+ | Loss of hydrogen cyanide from the quinoline ring |

| 192 | [M - CH₃ - CO]+ | Subsequent loss of carbon monoxide |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is a soft ionization technique that is particularly useful for determining the molecular weight of thermally labile or non-volatile molecules with high accuracy while inducing minimal fragmentation. researchgate.net In this method, the analyte (this compound) is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. nih.gov Upon irradiation with a laser pulse, the matrix absorbs the energy and transfers it to the analyte, causing desorption and gentle ionization, typically through protonation.

For this compound, MALDI-TOF-MS analysis would be expected to yield a very simple spectrum dominated by the protonated molecular ion [M+H]⁺. Due to the "soft" nature of the ionization process, little to no fragmentation is anticipated, making this technique ideal for unambiguous molecular weight confirmation. nih.gov The choice of matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), is crucial for achieving optimal ionization. nih.gov

The expected primary ion observed in the MALDI-TOF mass spectrum is detailed below.

| m/z | Proposed Ion Structure | Ion Type |

|---|---|---|

| 236.11 | [C₁₆H₁₃NO + H]⁺ | Protonated Molecular Ion [M+H]⁺ |

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Hartree-Fock, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. tandfonline.com These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. scirp.orgwuxibiology.com A smaller gap generally suggests that the molecule is more reactive. For quinoline (B57606) derivatives, the distribution of the HOMO and LUMO across the aromatic system would be of primary interest.

A hypothetical data table for the electronic properties of 4-Phenyl-6-methoxyquinoline, if calculated, would look like this:

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Quantum chemical calculations can also predict various thermodynamic parameters, such as the heat of formation, entropy, and Gibbs free energy. nih.gov These values are crucial for understanding the stability of the molecule and its behavior in chemical reactions. The stability of different potential isomers or conformers of this compound could be compared by calculating their relative energies.

A representative data table for thermodynamic parameters would include:

| Parameter | Value |

| Enthalpy | Data not available |

| Entropy | Data not available |

| Gibbs Free Energy | Data not available |

| Heat of Formation | Data not available |

The vibrational frequencies of a molecule correspond to the various ways it can vibrate, such as bond stretching and bending. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, serving as a powerful tool for structure verification. Each peak in an experimental spectrum corresponds to a specific vibrational mode of the molecule. For this compound, characteristic vibrations would include C-H stretches of the aromatic rings, C-O stretching of the methoxy (B1213986) group, and various ring vibrations of the quinoline and phenyl moieties.

A table of calculated vibrational frequencies would typically be presented as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aromatic C-H stretch | Data not available |

| Quinoline ring stretch | Data not available |

| C-O-C stretch (methoxy) | Data not available |

| Phenyl ring deformation | Data not available |

| Parameter | Value |

| Dipole Moment (Debye) | Data not available |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on a single, static molecule, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the different conformations that the molecule can adopt.

For this compound, a key area of investigation for MD simulations would be the rotational freedom of the phenyl group relative to the quinoline ring. nih.govpsu.edu The simulation would reveal the preferred dihedral angles and the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a material. The results of a conformational analysis are often presented as a Ramachandran-like plot showing the distribution of dihedral angles over the course of the simulation.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural features of a molecule with its physicochemical properties. While specific QSPR studies focused solely on the non-biological properties of this compound are not extensively documented, the principles can be applied by examining studies on analogous quinoline derivatives.

A variety of molecular descriptors can be calculated to quantify the electronic and steric properties of this compound. These descriptors are crucial for building robust QSPR models.

Electronic Descriptors: These descriptors provide information about the electron distribution within the molecule. Key electronic descriptors for quinoline derivatives often include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are related to the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is an indicator of molecular reactivity. scirp.org

Molar Refractivity (AMR): Relates to the polarizability of the molecule. researchgate.net

Atomic Charges: Describe the charge distribution on individual atoms.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are important for understanding its interactions with other molecules and its physical properties. Common steric descriptors include:

Van der Waals Volume (VABC): Represents the volume occupied by the molecule. researchgate.net

Topological Descriptors: These are numerical values derived from the molecular graph, such as connectivity indices, that describe the size, shape, and degree of branching. nih.gov

A hypothetical set of calculated descriptors for this compound is presented in the table below for illustrative purposes.

| Descriptor Category | Descriptor Name | Hypothetical Value |

| Electronic | Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -5.8 | |

| LUMO Energy (eV) | -1.2 | |

| Molar Refractivity | 95.0 | |

| Steric | Van der Waals Volume (ų) | 250.0 |

| Topological Polar Surface Area (Ų) | 22.1 |

Note: These values are hypothetical and serve as examples of the types of descriptors used in QSPR studies.

QSPR models aim to establish a statistically significant correlation between the calculated descriptors and experimentally determined physicochemical properties. For this compound, such properties could include boiling point, melting point, solubility, and chromatographic retention times.

While a specific QSPR model for this compound is not available in the literature, studies on other quinoline derivatives have shown that descriptors like molar refractivity and Van der Waals volume can be correlated with their physicochemical properties. researchgate.net For instance, a hypothetical linear regression model for predicting a specific property (e.g., retention time in chromatography) might take the following form:

Property = c₀ + c₁(Dipole Moment) + c₂(Van der Waals Volume) + ...

Where 'c' represents the regression coefficients determined from a set of known data points. The quality of such a model is typically assessed by statistical parameters like the coefficient of determination (R²).

Non-Linear Optical (NLO) Property Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. For quinoline derivatives, the presence of a π-conjugated system and the potential for intramolecular charge transfer suggest they may exhibit NLO behavior.

Theoretical calculations for related quinoline derivatives have been performed to determine key NLO parameters such as the first-order hyperpolarizability (β). researchgate.net These calculations often involve optimizing the molecular geometry and then computing the electronic properties under the influence of an external electric field.

The table below shows representative calculated NLO properties for a generic quinoline derivative, illustrating the type of data obtained from such computational studies.

| Property | Computational Method | Basis Set | Calculated Value (a.u.) |

| Dipole Moment (μ) | DFT/B3LYP | 6-31++G(d,p) | 2.1 |

| Polarizability (α) | DFT/B3LYP | 6-31++G(d,p) | 150.0 |

| First Hyperpolarizability (β) | DFT/B3LYP | 6-31++G(d,p) | 5.0 x 10⁻³⁰ |

Note: These are example values for a generic quinoline derivative and not specific to this compound.

Supramolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules arrange themselves in a solid-state crystal lattice is determined by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions.

For aromatic compounds like this compound, key intermolecular interactions that dictate the crystal packing include:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π interactions: Where a hydrogen atom from one molecule interacts with the π-electron cloud of an aromatic ring on another molecule.

Hydrogen bonds: Although this compound is not a strong hydrogen bond donor, the nitrogen atom in the quinoline ring and the oxygen of the methoxy group can act as hydrogen bond acceptors.

Van der Waals forces: These are ubiquitous, non-specific interactions.

The following table illustrates a hypothetical breakdown of intermolecular contacts for this compound based on analyses of similar structures.

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 50.4 |

| C···H/H···C | 37.9 |

| O···H/H···O | 5.1 |

| N···H/H···N | 3.5 |

| C···C | 2.0 |

| Other | 1.1 |

Note: This data is based on a similar pyridine (B92270) derivative and is for illustrative purposes. nih.gov

These analyses provide a detailed understanding of the forces governing the supramolecular assembly of the compound in the solid state.

Computational Modeling of Molecular Interactions (excluding biological targets)

Computational modeling can be employed to study the interactions of this compound with other non-biological molecules or materials. This can be particularly relevant in fields like materials science and host-guest chemistry.

For example, molecular mechanics or DFT calculations can be used to model the inclusion of this compound within the cavity of a host molecule, such as a cyclodextrin (B1172386). rsc.orgmdpi.com Such studies can predict the geometry of the host-guest complex and the binding affinity. A quinoline-appended cyclodextrin derivative has been shown to act as a selective receptor for nucleotides, highlighting the potential for specific non-covalent interactions. nih.gov

The interaction energies can be calculated to determine the stability of the complex, and the contributions of different types of interactions (e.g., van der Waals, electrostatic) can be dissected. These computational models can guide the design of new materials with tailored properties, for instance, by predicting how this compound might interact with a polymer matrix or a surface.

Advanced Applications in Materials Science and Organic Synthesis

Applications in Liquid Crystalline Materials

The unique photophysical and electronic properties of the quinoline (B57606) ring system make it an attractive component in the design of liquid crystalline materials. These materials, which exhibit phases of matter intermediate between conventional liquids and solid crystals, are integral to technologies such as displays and sensors.

Design and Synthesis of Mesomorphic Quinoline Derivatives

The synthesis of liquid crystals incorporating a quinoline moiety often involves multi-step reaction sequences. A common strategy is the cyclization reaction between substituted anilines and benzaldehydes with pyruvic acid, followed by decarboxylation . Another approach is the Skraup-Doebner-von Miller reaction, which involves the reaction of anilines with α,β-unsaturated aldehydes or ketones .

For derivatives of 4-Phenyl-6-methoxyquinoline, synthetic routes can be adapted to introduce long alkyl or alkoxy chains, which are crucial for inducing mesomorphic behavior. The phenyl group at the 4-position and the methoxy (B1213986) group at the 6-position can be further functionalized to tune the electronic and steric properties of the molecule, thereby influencing its liquid crystalline properties. For instance, kinked or Z-shaped liquid crystalline compounds based on a methylquinoline core have been synthesized, demonstrating that the rigid quinoline unit can be a key component of the mesogenic core . The synthesis of these materials often results in yields ranging from 30% to over 50%, depending on the specific reaction and purification methods employed .

Thermotropic Behavior Studies (e.g., DSC, Polarized Optical Microscopy)

The thermotropic behavior of quinoline-based liquid crystals is typically investigated using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). DSC is used to determine the transition temperatures and enthalpies of the various phase transitions, while POM allows for the visual identification of the different liquid crystal phases (mesophases) based on their unique optical textures.

Studies on related quinoline derivatives have shown that the length of terminal alkoxy chains significantly influences the type and stability of the mesophases. For example, in a series of 2-(4'-alkoxybiphen-4-yl)-6-methylquinolines, lengthening the alkoxy chain was found to stabilize the nematic mesophase . Some derivatives exhibit an enantiotropic nematic phase, meaning the liquid crystal phase is observed on both heating and cooling cycles . In some cases, a smectic C phase, a more ordered tilted smectic phase, can also be observed, particularly in derivatives with longer alkoxy chains . The temperature range of these mesophases can be broad, which is a desirable property for many applications .

| Compound Structure | Mesophase(s) Observed | Transition Temperatures (°C) |

|---|---|---|

| 2-(4'-Butoxybiphen-4-yl)-6-methylquinoline | Monotropic Nematic | Cooling: Nematic to Crystal at ~80-110°C |

| 2-(4'-Hexyloxybiphen-4-yl)-6-methylquinoline | Enantiotropic Nematic | Heating: Crystal to Nematic, Nematic to Isotropic Cooling: Isotropic to Nematic, Nematic to Crystal |

| 2-(4'-Octyloxybiphen-4-yl)-6-methylquinoline | Enantiotropic Nematic, Enantiotropic Smectic C | Exhibits both Nematic and Smectic C phases on heating and cooling |

Role as Intermediates in Complex Organic Synthesis

The structural and electronic features of this compound make it a valuable intermediate for the synthesis of more complex molecular architectures with applications in catalysis and materials science.

Precursors for Advanced Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. The properties of MOFs can be tuned by carefully selecting the metal nodes and organic linkers. Quinoline derivatives functionalized with coordinating groups, such as carboxylic acids, can serve as linkers in the synthesis of MOFs.

For example, quinoline-2,6-dicarboxylic acid has been used to synthesize a luminescent zirconium(IV)-based MOF . This demonstrates the potential for incorporating the quinoline scaffold into the structure of MOFs. The resulting frameworks can exhibit interesting properties, such as luminescence, which can be utilized for sensing applications nih.gov. The phenyl and methoxy groups of this compound could be further modified to introduce coordinating functionalities, enabling its use as a linker for the construction of novel MOFs with tailored properties.

Ligands in Catalysis

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal catalysts. Quinoline-based ligands have been successfully employed in various transition metal-catalyzed reactions, particularly in cross-coupling reactions which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds nih.gov.

Nickel complexes supported by quinoline-based ligands have shown catalytic activity in the Negishi cross-coupling of arylzinc reagents with aryl chlorides nih.gov. The quinoline moiety can act as a ligand, influencing the electronic and steric environment of the metal center, and thereby modulating its catalytic activity and selectivity. In some cases, the quinoline substrate itself can act as a ligand for the palladium catalyst in one-pot cross-coupling and C-H functionalization reactions soton.ac.ukresearchgate.net. This highlights the dual role that quinoline derivatives can play in catalytic processes. Derivatives of this compound could be designed to act as ligands in various catalytic transformations, with the phenyl and methoxy substituents providing avenues for fine-tuning the ligand's properties.

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Nickel complexes with quinoline-based iminophosphorane ligands | Negishi Cross-Coupling | Effective for coupling arylzinc reagents with aryl chlorides. nih.gov |

| Palladium precatalyst with quinoline as a substrate/ligand | One-pot Cross-Coupling/C-H Functionalization | Quinoline facilitates the reaction without the need for an external ligand. soton.ac.ukresearchgate.net |

Development of Fluorescent Probes and Sensors (e.g., for metal ions)

The inherent fluorescence of the quinoline ring system makes it an excellent platform for the development of fluorescent chemosensors. These sensors can detect the presence of specific analytes, such as metal ions, through changes in their fluorescence properties upon binding.

The design of a quinoline-based fluorescent sensor typically involves attaching a receptor unit to the quinoline fluorophore. This receptor is designed to selectively bind to the target analyte. The binding event then causes a change in the photophysical properties of the quinoline, such as an increase (turn-on) or decrease (turn-off) in fluorescence intensity, or a shift in the emission wavelength.

Quinoline derivatives have been utilized as fluorescent probes for the detection of various heavy metal ions. The nitrogen and other potential coordinating atoms in the quinoline structure can act as binding sites for metal ions. The phenyl and methoxy groups on the this compound scaffold can be modified to introduce specific metal ion binding sites, enhancing both the selectivity and sensitivity of the sensor. For example, a Zr(IV)-based MOF with a quinoline-dicarboxylate linker has been shown to be an ultrasensitive sensor for Fe(III) ions . Similarly, a Zn(II)-based MOF with the same linker also exhibited high selectivity for Fe(III) ions nih.gov. These examples underscore the potential of incorporating the this compound core into more complex structures to create highly effective fluorescent sensors.

| Sensor System | Target Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Zr(IV)-MOF with quinoline-2,6-dicarboxylic acid linker | Fe(III) ions | Fluorescence quenching | 0.71 ppb |

| Zn(II)-MOF with quinoline-2,6-dicarboxylic acid linker | Fe(III) ions | Fluorescence quenching | 9.2 ppb nih.gov |

Applications as Chelating Agents (General Chemical Chelating)

The presence of the phenyl and methoxy groups on the this compound backbone can modulate its chelating ability. The methoxy group, being an electron-donating group, can enhance the electron density on the quinoline ring system, potentially increasing the basicity of the nitrogen atom and its affinity for metal ions. The phenyl group at the 4-position can introduce steric effects that influence the approach of metal ions and the final geometry of the complex.

Quinoline-based ligands have been shown to form stable complexes with a variety of transition metal ions. These complexes are of significant interest in materials science due to their potential applications in catalysis, and as building blocks for supramolecular assemblies and functional materials. The formation of these complexes is a result of the ligand donating its electron pair(s) to the empty orbitals of the metal ion, forming a coordinate covalent bond.

The chelating properties of quinoline derivatives are exemplified by the well-studied 8-hydroxyquinoline, which acts as a bidentate ligand, coordinating to a metal ion through both the nitrogen atom and the deprotonated hydroxyl group. While this compound lacks a hydroxyl group in a position to form a chelate ring in the same manner as 8-hydroxyquinoline, its fundamental quinoline structure still allows it to act as a monodentate or potentially a bridging ligand in the formation of metal complexes.

Research on various quinoline derivatives has demonstrated their ability to coordinate with a wide array of metal ions, including but not limited to copper(II), nickel(II), cobalt(II), zinc(II), and iron(III) f-cdn.com. The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1 and 1:2. The stability of these complexes is a critical factor for their practical applications and is quantified by their formation constants (also known as stability constants). Higher formation constants indicate a stronger interaction between the metal ion and the ligand, resulting in a more stable complex wikipedia.org.

The study of metal complexes with quinoline-based ligands is an active area of research, with investigations into their synthesis, structural characterization, and potential applications. Spectroscopic techniques such as UV-Vis, FT-IR, and NMR spectroscopy, along with single-crystal X-ray diffraction, are instrumental in elucidating the structure and bonding within these coordination compounds.

Table 1: Representative Stability Constants (log K) for Metal Complexes with Quinoline Derivatives

| Metal Ion | Ligand | Log K₁ | Log K₂ | Log K₃ |

| Cu(II) | 8-Hydroxyquinoline | 12.2 | 11.3 | - |

| Ni(II) | 8-Hydroxyquinoline | 9.8 | 8.8 | - |

| Co(II) | 8-Hydroxyquinoline | 9.5 | 8.0 | - |

| Zn(II) | 8-Hydroxyquinoline | 8.6 | 7.9 | - |

| Fe(III) | 8-Hydroxyquinoline | 12.3 | 11.5 | 9.8 |

| In(III) | 8-Hydroxyquinoline | 9.7 | 8.5 | 7.8 |

| Cd(II) | 8-(2-pyridyl)Quinoline | 2.19 | - | - |

| Cu(II) | 8-(2-pyridyl)Quinoline | 4.37 | - | - |

| Ni(II) | 8-(2-pyridyl)Quinoline | 3.3 | - | - |

| Zn(II) | 8-(2-pyridyl)Quinoline | 3.48 | - | - |

Note: The stability constants (K) represent the stepwise formation of the metal-ligand complexes (ML, ML₂, ML₃). The data is for illustrative purposes to show the chelating strength of quinoline-based ligands and is not specific to this compound. The values are dependent on experimental conditions such as temperature, ionic strength, and solvent.

This table is interactive. You can sort the data by clicking on the column headers.

Conclusion and Future Research Perspectives

Summary of Current Understanding

4-Phenyl-6-methoxyquinoline belongs to the vast family of quinoline (B57606) compounds, which are heterocyclic aromatic structures composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. openpr.comnih.gov The current understanding of this specific molecule is primarily built upon the extensive research into the synthesis and properties of its constituent parts and related diarylquinoline derivatives.

The synthesis of the 2,4-diarylquinoline skeleton, a structure closely related to this compound, is well-documented. mdpi.com Common synthetic strategies include multi-component, one-pot reactions such as the Povarov cycloaddition, which involves reacting an arylamine (like p-anisidine), an aldehyde, and an activated alkene. mdpi.com Specifically, the Doebner reaction, which involves reacting an appropriate benzaldehyde, pyruvic acid, and an aniline (B41778) derivative (p-anisidine), is a known method for producing 2-aryl-6-methoxyquinoline-4-carboxylic acids, which are precursors that could potentially be modified to yield the target compound. nih.gov Characterization of such compounds typically involves spectroscopic methods including ¹H and ¹³C NMR, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry. mdpi.comresearchgate.net

While direct research on this compound is not extensively detailed in public literature, its properties can be inferred from related structures. The presence of the phenyl and methoxy (B1213986) groups on the quinoline core is expected to influence its electronic properties, solubility, and reactivity. Aryl substitutions on the quinoline skeleton are known to increase lipophilicity and cell permeability, which are significant descriptors in chemical design. mdpi.com

Table 1: Key Data for Related Quinoline Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

|---|---|---|---|

| 4-Methoxy-2-phenylquinoline | C₁₆H₁₃NO | 235.28 | Isomeric structure |

| 6-(4-Methoxyphenyl)-2-phenylquinoline | C₂₂H₁₇NO | 311.4 | Contains methoxyphenyl group |

Challenges and Opportunities in Quinoline Chemistry

The field of quinoline chemistry, while mature, faces several challenges that also present significant opportunities for innovation.

Challenges:

Environmental Impact: A primary challenge is the environmental footprint of traditional quinoline synthesis methods. openpr.com Many established procedures rely on harsh chemicals, strong acids, and organic solvents, leading to concerns about waste generation and pollution. openpr.com

Selective Functionalization: Achieving selective functionalization at specific positions on the quinoline ring, such as the C-8 position, can be difficult due to steric hindrance and electronic effects. rsc.org Developing precise and efficient methods for these transformations remains an ongoing challenge.

Opportunities:

Green Chemistry: There is a substantial opportunity to develop and implement greener, more sustainable synthetic protocols. researchgate.net This includes the use of environmentally benign solvents like water, reusable catalysts, microwave-assisted synthesis, and bio-based feedstocks to minimize waste and environmental harm. openpr.comresearchgate.net

C-H Bond Functionalization: Advances in transition-metal-catalyzed C-H bond activation offer a powerful tool for the direct functionalization of the quinoline core. rsc.org This atom-economical approach avoids the need for pre-functionalized substrates, providing a more streamlined and sustainable path to novel quinoline derivatives. rsc.org The use of earth-abundant metals as catalysts is a particularly promising area. rsc.org

Novel Applications: While quinolines are extensively studied for medicinal purposes, there is growing interest in their application in materials science, catalysis, and as specialty chemicals and dyes. openpr.commdpi.comrsc.org This diversification opens up new avenues for research and development.

Promising Directions for Advanced Research on this compound

Based on the current landscape of quinoline chemistry, several promising research directions can be identified for this compound.

Advanced Synthesis and Characterization: A primary focus should be the development of a highly efficient, sustainable, one-pot synthesis method for this compound. Exploring novel catalytic systems, including biocatalysts or green catalysts, could significantly improve yield and reduce environmental impact. researchgate.net

Functional Material Chemistry: Compounds with diarylquinoline substructures are noted for their applications in functional materials. mdpi.com Future research could explore the potential of this compound as a building block for organic electronic materials. Its aromatic structure suggests potential utility in organic field-effect transistors (OFETs), sensors, or as a component in molecular spintronic devices. beilstein-journals.org

Derivatization and Functionalization: Systematic functionalization of the this compound scaffold could lead to a library of new compounds. Research into C-H activation strategies, specifically targeting the phenyl ring or other positions on the quinoline core, could yield derivatives with tailored electronic and photophysical properties for specific material applications. rsc.org

Potential for Development of Novel Chemical Entities (excluding pharmaceutical/medicinal)

Beyond its role as a molecular scaffold, this compound holds potential for the development of novel chemical entities in non-medicinal fields.

Dyes and Pigments: The quinoline ring system is a known chromophore, and its derivatives are used in the dye industry. openpr.com The extended conjugation provided by the phenyl group in this compound could impart interesting photophysical properties, making it a candidate for novel dyes or functional pigments with specific absorption and emission characteristics.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and oxygen atoms, such as quinolines, are often effective corrosion inhibitors for metals. The electron-rich aromatic system of this compound could allow it to adsorb onto metal surfaces, forming a protective layer. Research into its efficacy as a corrosion inhibitor for steel or other alloys in various industrial environments could be a valuable pursuit.

Ligands for Catalysis: The nitrogen atom in the quinoline ring can act as a coordination site for metal ions. This suggests that this compound and its derivatives could be developed as ligands for transition-metal catalysts. Such catalysts could find applications in a variety of organic transformations, contributing to the development of new synthetic methodologies.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyruvic acid |

| p-Anisidine |

| 4-Methoxy-2-phenylquinoline |

| 6-(4-Methoxyphenyl)-2-phenylquinoline |

| 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline |

| Benzene |

Q & A

Q. How to design controls for studying structure-activity relationships (SAR) in quinoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.